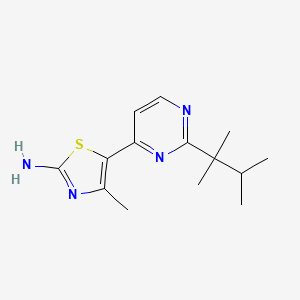

5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine

Description

Properties

IUPAC Name |

5-[2-(2,3-dimethylbutan-2-yl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4S/c1-8(2)14(4,5)12-16-7-6-10(18-12)11-9(3)17-13(15)19-11/h6-8H,1-5H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEKJXRPINZLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine, also known by its DrugBank ID DB07562, is a compound belonging to the class of 2,4,5-trisubstituted thiazoles. This article reviews its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer and anti-bacterial therapies.

- Molecular Formula : C14H20N4S

- Molecular Weight : 276.4 g/mol

- Structure : The compound features a thiazole ring substituted at positions 2 and 4 with a pyrimidine moiety at position 5.

1. Anticancer Activity

Recent studies have highlighted the promising anticancer properties of thiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF7 (breast cancer) | 0.1 | Induction of apoptosis |

| Study B | SKOV3 (ovarian cancer) | 0.06 | Inhibition of cell proliferation |

| Study C | NCI-H522 (lung cancer) | 0.07 | Modulation of cell cycle |

These results indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

2. Antibacterial Activity

The compound has also shown antibacterial properties, particularly against Mycobacterium tuberculosis. The following table presents data on its antibacterial efficacy:

| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Selectivity Index |

|---|---|---|---|

| Study D | M. tuberculosis | 0.70 | 26 |

| Study E | Staphylococcus aureus | >100 | - |

The compound's selectivity for mycobacterial species over other bacteria suggests a targeted mechanism of action that does not involve iron chelation .

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole compounds indicates that modifications at specific positions can significantly influence biological activity. For instance:

- Substituents at the C-2 position of the thiazole ring allow for various lipophilic modifications without loss of activity.

- The presence of a pyrimidine moiety at the C-4 position is critical for maintaining antibacterial efficacy.

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer effects of thiazole derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxicity against MCF7 and SKOV3 cell lines, with IC50 values as low as 0.06 µM. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .

Case Study 2: Antitubercular Activity

In another study focused on anti-tubercular agents, derivatives of this compound were synthesized and tested against M. tuberculosis. The results indicated a MIC value of 0.70 µM, showcasing its potential as a novel anti-tubercular agent with selectivity over mammalian cells .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine

- Molecular Formula : C₁₄H₂₀N₄S

- Molecular Weight : 276.41 g/mol

- CAS Number : 1217487-29-0

- Purity : 95% (as reported in commercial sources) .

This compound features a pyrimidine ring substituted with a branched 2,3-dimethylbutan-2-yl group at position 2 and a 4-methylthiazol-2-amine moiety at position 5.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular characteristics, and notable differences:

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The branched alkyl chain in the target compound (C₁₄H₂₀N₄S) confers higher lipophilicity compared to the 4-methoxyphenyl analogue (C₁₈H₂₀N₄OS), which has increased polarity due to the electron-rich methoxy group . The morpholinosulfonyl group in C₁₆H₁₅N₆OS () introduces a polar sulfonamide moiety, likely improving aqueous solubility but reducing membrane permeability .

Its high melting point (262–264°C) suggests strong intermolecular forces . The tetrazole group in the thieno[2,3-d]pyrimidine analogue (C₂₀H₂₃N₇O₂S) mimics carboxylic acids, offering metabolic stability while retaining hydrogen-bonding capacity .

Synthetic Accessibility :

- The target compound is reported at 95% purity in commercial sources, indicating robust synthetic protocols . In contrast, APY7 was synthesized in 74% yield , while the azidomethyl analogue in required careful handling due to reactive intermediates .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key stages:

- Preparation of substituted thiazole intermediates such as 4-methylthiazol-2-amine derivatives.

- Synthesis of the pyrimidine core bearing substituents at the 2- and 4-positions.

- Coupling of the pyrimidine and thiazole fragments through nucleophilic substitution or condensation reactions.

- Introduction of the bulky 2,3-dimethylbutan-2-yl substituent on the pyrimidine ring.

Preparation of 4-Methylthiazol-2-amine Intermediates

The thiazole ring is commonly synthesized via condensation of thiourea derivatives with α-haloketones or α-haloaldehydes.

Thiourea Reaction with α-Haloketones : Thiourea is reacted with an α-haloketone under reflux in ethanol to form the thiazole ring with an amino substituent at position 2. For example, a procedure reported for a related 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine involved refluxing thiourea with the appropriate ketone in ethanol for 45 minutes, followed by work-up with saturated aqueous sodium bicarbonate to isolate the thiazol-2-amine derivative.

Functionalization at the 4-Position : The 4-methyl substituent on the thiazole ring can be introduced by starting from methyl-substituted α-haloketones or via subsequent alkylation steps.

Synthesis of Pyrimidine Core with 2,3-Dimethylbutan-2-yl Substituent

The pyrimidine ring is constructed by condensation of substituted guanidines with β-dicarbonyl compounds or enaminones.

Pyrimidine Formation via Condensation : Pyrimidin-2-amine derivatives are prepared by condensation of phenylguanidines or substituted guanidines with enaminones under microwave-assisted or conventional heating conditions. Microwave-assisted protocols have been shown to improve reaction efficiency and yields significantly.

Introduction of Bulky Alkyl Groups : The 2,3-dimethylbutan-2-yl substituent can be introduced by employing alkyl-substituted aldehydes or ketones during the formation of the enaminone intermediates. For example, treatment of tert-butyl methyl(4-methylthiazol-2-yl)carbamate with alkylaldehydes (such as 2,3-dimethylbutanal) in the presence of lithium diisopropylamide (LDA) followed by oxidation with manganese dioxide yields alkyl-substituted enaminones, which serve as precursors for pyrimidine ring formation.

Coupling of Pyrimidine and Thiazole Units

Nucleophilic Aromatic Substitution : The coupling of the pyrimidine and thiazole moieties is often achieved via nucleophilic substitution reactions where a halogenated pyrimidine intermediate reacts with the thiazol-2-amine nucleophile under controlled conditions. This step typically requires mild heating and appropriate solvents (e.g., dichloromethane, ethanol) to afford the desired coupled product.

Protection and Deprotection Steps : Amino groups on the thiazole or pyrimidine rings may be protected as tert-butoxycarbonyl (Boc) derivatives during multi-step synthesis to prevent side reactions and then deprotected in the final stages.

Representative Synthetic Procedures and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Thiazole ring formation | Thiourea + α-haloketone, reflux in ethanol, 45 min | Formation of 4-methylthiazol-2-amine intermediate |

| 2 | Alkylation of thiazole intermediate | Alkylaldehyde + tert-butyl methyl(4-methylthiazol-2-yl)carbamate + LDA, then MnO2 | Introduction of alkyl substituent (e.g., 2,3-dimethylbutan-2-yl) on enaminone intermediate |

| 3 | Pyrimidine ring condensation | Substituted guanidine + enaminone, microwave heating or reflux | Formation of 5-(2-substituted pyrimidin-4-yl)-4-methylthiazol-2-amine core |

| 4 | Coupling of pyrimidine and thiazole | Nucleophilic substitution of halogenated pyrimidine with thiazol-2-amine | Final assembly of target compound |

| 5 | Deprotection (if applicable) | Acidic or basic conditions to remove Boc protecting groups | Isolation of pure 5-(2-(2,3-dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine |

Research Findings and Optimization Notes

Microwave-Assisted Synthesis : Use of microwave irradiation in pyrimidine ring formation accelerates reaction times and improves yields compared to conventional heating.

Electronic Effects on Enaminone Formation : Electron-withdrawing groups (e.g., cyano) on enaminone intermediates facilitate milder reaction conditions, whereas electron-donating groups slow the reaction and require harsher conditions.

Steric Hindrance Considerations : Bulky alkyl substituents such as isopropyl groups can hinder enaminone formation due to steric and electronic effects, sometimes leading to failed reactions even under harsh conditions.

Avoidance of Toxic Reagents : Procedures involving sodium cyanide for cyanation steps are generally discouraged due to toxicity, favoring alternative synthetic routes.

Summary Table of Key Intermediates and Conditions

| Intermediate/Step | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|

| 4-Methylthiazol-2-amine | Thiourea + α-haloketone | Reflux in ethanol, 45 min | High yield; standard procedure |

| Alkyl-substituted enaminones | tert-Butyl methyl(4-methylthiazol-2-yl)carbamate + alkylaldehyde + LDA + MnO2 | Room temp to microwave heating | Moderate yield; steric hindrance limits |

| Pyrimidine ring formation | Substituted guanidine + enaminone | Microwave heating or reflux | Improved yield and shorter reaction time |

| Coupling pyrimidine with thiazol-2-amine | Halogenated pyrimidine + thiazol-2-amine | Mild heating, nucleophilic substitution | Efficient coupling step |

Q & A

Q. What are the optimized synthetic routes for 5-(2-(2,3-dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine?

Methodological Answer: The synthesis involves cyclocondensation and cross-coupling reactions. For example:

- Step 1: React pyrimidine intermediates with potassium thiocyanate and concentrated sulfuric acid to form the pyrimidine-thiazole core (analogous to Scheme 26 in ) .

- Step 2: Introduce the 2,3-dimethylbutan-2-yl group via Suzuki-Miyaura coupling using Pd(II) acetate and a boronate ester (similar to Preparation 12 in ) .

- Step 3: Purify via column chromatography (hexane/acetone gradient) to isolate the final compound. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.3 molar ratio of pyrimidine to boronate ester) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use complementary analytical techniques:

- NMR Spectroscopy: Confirm substitution patterns (e.g., pyrimidine C-H protons at δ 8.2–8.5 ppm, thiazole methyl groups at δ 2.1–2.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., m/z 318.15 [M+H]⁺ for C₁₅H₂₁N₅S) .

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., thiazole-pyrimidine dihedral angles < 10°) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Methodological Answer: Contradictions in activity (e.g., inconsistent IC₅₀ values in kinase assays) may arise from:

- Assay Conditions: Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (10 µM vs. 100 µM) to minimize variability .

- Orthogonal Validation: Confirm results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

- Structural Analog Analysis: Compare with derivatives (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines in ) to identify substituent-dependent activity trends .

Q. How can researchers elucidate the mechanism of action in kinase inhibition?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions (e.g., hydrogen bonding between the thiazole-2-amine and kinase hinge region residues) .

- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., JAK2, EGFR) to identify selectivity. For example, reports IC₅₀ < 50 nM for JAK2 but > 1 µM for EGFR .

- Mutagenesis Studies: Introduce point mutations (e.g., gatekeeper residue substitutions) to confirm binding site specificity .

Q. What experimental designs are optimal for assessing in vivo pharmacokinetics?

Methodological Answer:

- ADME Studies: Administer 10 mg/kg intravenously in rodent models. Monitor plasma half-life (t₁/₂) via LC-MS/MS, targeting t₁/₂ > 4 hours for oral bioavailability .

- Tissue Distribution: Use radiolabeled analogs (¹⁴C or ³H) to quantify accumulation in target organs (e.g., liver vs. tumor) .

- Metabolite Identification: Perform hepatic microsome incubations (human/rat) with UPLC-QTOF-MS to detect oxidative metabolites (e.g., hydroxylation at the dimethylbutane group) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in aqueous vs. DMSO solutions?

Methodological Answer:

- Solubility Testing: Use nephelometry in PBS (pH 7.4) vs. 100% DMSO. notes 5 mg/mL in DMSO but < 50 µg/mL in water due to hydrophobic substituents .

- Co-solvent Systems: Optimize using PEG-400 or Captisol® (e.g., 20% PEG-400 increases aqueous solubility to 200 µg/mL) .

- Solid Dispersion: Formulate with hydroxypropyl methylcellulose (HPMC) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.